molecular formula C9H9ClO2 B1625922 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone CAS No. 75717-51-0

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Cat. No. B1625922
CAS RN: 75717-51-0
M. Wt: 184.62 g/mol
InChI Key: FZEGRRITIJHDKE-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone, also known as 2-Chloro-2’-hydroxy-3’-methylacetophenone, is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone consists of a benzene ring substituted with a methyl group and a hydroxyl group, and an ethanone group substituted with a chlorine atom . The SMILES string representation is O=C(CCl)C(C=C1)=CC©=C1O .

Scientific Research Applications

Compound Identification and Derivation

  • The chloroform extract of Lamprothamnus zanguebaricus yielded ethanones closely related to 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone, demonstrating the presence of such compounds in natural sources (Khan, Rutaihwa, & Mhehe, 2003).

Biological and Chemical Studies

  • Ethanones like 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone have been synthesized and evaluated for their ability to inhibit platelet aggregation, suggesting potential therapeutic applications (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).
  • Molecular docking and ADMET studies of a similar compound, Ethanone 1-(2-hydroxy-5-methyl phenyl), highlighted its binding efficacy with proteins in Staphylococcus aureus, pointing towards antimicrobial properties (SRI SATYA, S. B. V., & Aiswariya, 2022).

Synthesis and Characterization

  • Synthesis and characterization of various ethanone derivatives, including those structurally similar to 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone, have been conducted, revealing potential for diverse chemical applications (Sherekar, Padole, & Kakade, 2022).

Application in Probe Development

  • Derivatives of 1-(2-Hydroxyphenyl)ethanone, closely related to the target compound, have been used in the development of a naked-eye fluorescent on-off probe with high selectivity for H2S, indicating its potential in biosensing applications (Fang, Jiang, Sun, & Li, 2019).

Crystal Structure Analysis

  • A study on the crystal structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)ethanone, provides insights into the molecular structure and interactions, which can be useful in understanding similar compounds like 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (Majumdar, 2016).

properties

IUPAC Name

2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-2-4-7(9(6)12)8(11)5-10/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEGRRITIJHDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504463
Record name 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

CAS RN

75717-51-0
Record name 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Nakano, N Saito, L Parker, Y Tada… - Journal of medicinal …, 2012 - ACS Publications
Serine/threonine kinase PIM1 is an emerging therapeutic target for hematopoietic and prostate cancer therapy. To develop a novel PIM1 inhibitor, we focused on 1, a metabolically labile…
Number of citations: 76 pubs.acs.org
J Chen, ZF Shi, L Zhou, AL Xie, XP Cao - Tetrahedron, 2010 - Elsevier
The stereoselective synthesis of malyngamide M (1) was accomplished in nine steps from o-cresol in 12% overall yield. The key steps involved the Wittig reaction of an α-NHBoc aryl …
Number of citations: 17 www.sciencedirect.com

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